Dehydro Ivabradine-d3

Catalog No.
S910179
CAS No.
1795787-01-7
M.F
C27H34N2O5
M. Wt
469.596
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydro Ivabradine-d3

CAS Number

1795787-01-7

Product Name

Dehydro Ivabradine-d3

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

Molecular Formula

C27H34N2O5

Molecular Weight

469.596

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1/i1D3

InChI Key

AQSRHFYHXNSUAO-ARURGNRRSA-N

SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Synonyms

3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl](methyl-d3)amino]propyl]-1,3-dihydro-7,8-dimethoxy-H-3-benzazepin-2-one;

Dehydro Ivabradine-d3 is a deuterated analogue of Dehydro Ivabradine, a compound primarily known as an impurity in the synthesis of Ivabradine. The molecular formula of Dehydro Ivabradine-d3 is C27H34N2O5, and it has a molecular weight of 466.58 g/mol. The compound is characterized by its unique structure, which includes a bicyclic system and several methoxy groups, contributing to its pharmacological properties. Its chemical name is (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one .

Dehydro Ivabradine-d3 itself does not have a mechanism of action. Its purpose is to serve as an internal standard for Ivabradine. Internal standards are compounds with similar properties to the target molecule (Ivabradine) that are added to a sample before analysis. This allows for accurate quantification of the target molecule by comparing its signal to the signal of the internal standard [, ].

As with any scientific research compound, proper handling procedures should be followed. Information on specific hazards associated with Dehydro Ivabradine-d3 is limited, but it is likely to share similar safety concerns as Ivabradine, which can include potential side effects like dizziness, headache, and bradycardia (slow heart rate) [].

Typical of organic compounds with functional groups such as amines and methoxy groups. These reactions may include:

  • Nucleophilic substitutions: where the nitrogen atom in the amine group can act as a nucleophile.
  • Electrophilic aromatic substitutions: particularly involving the aromatic rings present in its structure.
  • Reduction reactions: due to the presence of double bonds in its bicyclic structure.

The specific reaction pathways would depend on the conditions and reagents used in the reactions.

Dehydro Ivabradine-d3 functions similarly to its parent compound, Ivabradine, which is known for its ability to selectively inhibit hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels). This inhibition leads to a decrease in heart rate without affecting myocardial contractility. The biological activity of Dehydro Ivabradine-d3 makes it a subject of interest in cardiovascular research and potential therapeutic applications .

The synthesis of Dehydro Ivabradine-d3 typically involves multistep organic synthesis techniques that may include:

  • Starting materials: Utilizing precursors that contain the necessary functional groups.
  • Deuteration: Incorporating deuterium atoms into specific positions within the molecule, often through exchange reactions or during the formation of intermediates.
  • Purification: Employing chromatographic techniques to isolate and purify the final product from by-products and impurities.

The detailed synthetic route may vary based on the desired yield and purity requirements .

Dehydro Ivabradine-d3 is primarily used in pharmaceutical research as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique isotopic labeling allows for precise tracking of metabolic pathways and pharmacokinetic studies involving Ivabradine derivatives .

Interaction studies involving Dehydro Ivabradine-d3 focus on its binding affinity and efficacy regarding HCN channels. These studies help to elucidate how modifications in the chemical structure affect biological activity and interactions with other pharmacological agents. Additionally, understanding these interactions can provide insights into potential side effects or synergistic effects when used in combination with other medications .

Several compounds share structural similarities with Dehydro Ivabradine-d3, including:

  • Ivabradine: The parent compound known for its cardiac effects.
  • Ivabradine-d3 Hydrochloride: A deuterated form of Ivabradine that is used for similar research purposes.
  • Dehydro Ivabradine: The non-deuterated version that serves as a precursor.

Comparison Table

CompoundMolecular FormulaUnique Features
Dehydro Ivabradine-d3C27H34N2O5Deuterated analogue for analytical studies
IvabradineC27H36N2O5Non-deuterated; primary therapeutic agent
Ivabradine-d3 HydrochlorideC27H37ClN2O5Deuterated hydrochloride form
Dehydro IvabradineC27H34N2O5Impurity; precursor for synthesis

The uniqueness of Dehydro Ivabradine-d3 lies in its isotopic labeling, which enhances its utility in pharmacokinetic studies without altering the fundamental pharmacological properties associated with HCN channel inhibition .

Molecular Formula and Isotopic Composition

Dehydro Ivabradine-d3 represents a deuterium-labeled derivative of the cardiovascular drug impurity dehydro ivabradine, characterized by the incorporation of three deuterium atoms in place of hydrogen atoms within its molecular structure [5]. The compound exhibits the molecular formula C27H31D3N2O5, distinguishing it from its non-deuterated counterpart through the specific isotopic substitution [5]. This deuterated analog possesses a molecular weight of 469.59 grams per mole, representing an increase of 3.01 daltons compared to the parent dehydro ivabradine compound [5].

The isotopic composition of Dehydro Ivabradine-d3 is characterized by the presence of exactly three deuterium atoms, typically incorporated at the N-methyl position of the molecular structure [1] [9]. The Chemical Abstracts Service has assigned the registry number 1795787-01-7 to this deuterated compound, providing a unique identifier for research and analytical applications [5]. The deuterium labeling pattern follows established pharmaceutical isotope incorporation strategies, where deuterium substitution occurs at metabolically vulnerable sites to enhance analytical detectability and potentially modify pharmacokinetic properties [9] [10].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberDeuterium Atoms
Dehydro IvabradineC27H34N2O5466.581086026-31-40
Dehydro Ivabradine-d3C27H31D3N2O5469.591795787-01-73
Ivabradine (parent compound)C27H36N2O5468.59155974-00-80
Ivabradine-d3 (parent compound)C27H33D3N2O5471.62Not specified3

Stereochemical Configuration and Chiral Centers

The stereochemical architecture of Dehydro Ivabradine-d3 maintains the fundamental chirality characteristics inherent in the ivabradine family of compounds [2] [4]. The molecule contains a single stereogenic center located at the 7-position of the bicyclo[4.2.0]octa-1,3,5-triene ring system, specifically designated as the (S)-configuration in the nomenclature [2] [4]. This chiral center represents a critical structural feature that determines the three-dimensional spatial arrangement of the molecule and influences its potential biological interactions.

The complete International Union of Pure and Applied Chemistry nomenclature identifies the compound as (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one [9] [10]. The stereochemical designation (S) refers specifically to the absolute configuration at the bicyclic ring junction, which remains unchanged despite the deuterium incorporation [2] [4]. The deuterium substitution occurs at the N-methyl group, preserving the overall stereochemical integrity of the chiral center while introducing the isotopic modification necessary for analytical applications [1] [9].

The molecular architecture encompasses a seven-membered benzazepine ring system fused with a substituted bicyclooctene moiety through a flexible propylamine linker [2] [4]. The stereochemical constraints imposed by the bicyclic system result in a relatively rigid three-dimensional conformation that influences the compound's physicochemical properties [6] [27]. The presence of multiple methoxy substituents on both aromatic ring systems contributes to the overall polarity and electronic distribution within the molecule [27] [32].

Crystallographic and Spectroscopic Characterization

The spectroscopic characterization of Dehydro Ivabradine-d3 relies primarily on nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy techniques to confirm structural identity and isotopic incorporation [15] [16]. Nuclear magnetic resonance analysis reveals characteristic patterns that distinguish the deuterated compound from its hydrogen analog, particularly in the proton nuclear magnetic resonance spectrum where the deuterated methyl group exhibits reduced integration [1] [15]. The carbon-13 nuclear magnetic resonance spectrum remains largely unchanged, as deuterium substitution minimally affects carbon chemical shifts [15] [16].

Mass spectrometric analysis provides definitive confirmation of the isotopic incorporation through the observation of a molecular ion peak at m/z 469.59, representing a 3.01 dalton mass shift compared to the non-deuterated analog [1] [5]. The fragmentation pattern in tandem mass spectrometry experiments demonstrates characteristic losses consistent with the deuterated methyl group, providing structural confirmation and enabling quantitative analytical applications [13] [19]. High-resolution mass spectrometry data confirms the accurate mass of 466.2468 for the non-deuterated parent compound, with corresponding isotopic shifts for the deuterated version [27] [44].

Infrared spectroscopy reveals subtle but detectable differences between deuterated and non-deuterated forms, particularly in the carbon-deuterium stretching regions compared to carbon-hydrogen stretching frequencies [15] [38]. The characteristic carbonyl stretching frequency appears at approximately 1650-1670 cm⁻¹, consistent with the benzazepinone structural motif [15] [30]. Aromatic carbon-carbon stretching vibrations and methoxy carbon-oxygen-carbon asymmetric stretching provide additional spectroscopic fingerprints for compound identification [15] [27].

TechniqueKey Features for Dehydro IvabradineDeuterium Effects (d3 version)
Nuclear Magnetic Resonance (¹H)Aromatic protons, methoxy groups, aliphatic chainReduced integration for deuterated methyl group
Nuclear Magnetic Resonance (¹³C)Carbonyl carbon, aromatic carbons, methoxy carbonsMinimal change in ¹³C spectrum
Mass SpectrometryMolecular ion peak at m/z 466.58Mass shift +3 Da to m/z 469.59
Infrared SpectroscopyC=O stretch, C-O-C stretch, aromatic C=CShifted C-D vibrations vs C-H
Ultraviolet-Visible SpectroscopyAromatic π→π* transitionsNegligible changes in electronic transitions

Comparative Analysis with Non-Deuterated Ivabradine

The comparative analysis between Dehydro Ivabradine-d3 and its non-deuterated counterpart reveals significant differences primarily in mass spectrometric properties and potential metabolic behavior [20] [33]. The deuterium kinetic isotope effect represents a fundamental physicochemical principle that may influence the compound's stability and metabolic fate [33] [34]. Primary deuterium isotope effects typically range from 2 to 7-fold reduction in reaction rates for processes involving carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage [33] [36].

The molecular weight difference of 3.01 daltons between the deuterated and non-deuterated forms provides excellent mass spectrometric resolution for analytical applications [1] [5]. This mass difference enables precise quantification using stable isotope dilution methods, where Dehydro Ivabradine-d3 serves as an internal standard for the quantitative analysis of dehydro ivabradine in biological matrices [9] [13]. The deuterium incorporation does not significantly alter the electronic properties or binding characteristics of the molecule, maintaining similar physicochemical behavior while providing analytical advantages [36] [37].

Solubility profiles between deuterated and non-deuterated forms remain essentially identical, with both compounds demonstrating solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide [28] [29]. The compounds exhibit limited aqueous solubility, consistent with their lipophilic character and multiple aromatic substituents [28] [30]. Storage requirements remain identical for both forms, requiring refrigeration at 2-8°C with protection from light and air exposure to maintain chemical stability [28] [29].

The deuterium isotope effect may potentially influence oxidative metabolism pathways, particularly those involving cytochrome P450-mediated oxidation at the N-methyl position [22] [33]. However, specific metabolic studies comparing the deuterated and non-deuterated forms of dehydro ivabradine have not been extensively reported in the literature [22] [24]. The theoretical framework suggests that deuterium substitution could reduce metabolic clearance rates and potentially extend the compound's half-life in biological systems [33] [37].

ParameterNon-deuteratedDeuterated (d3)Implications
Molecular Weight Difference466.58 g/mol469.59 g/mol (+3.01 Da)Mass spectrometric differentiation
Kinetic Isotope EffectStandard metabolic ratePotential reduced reaction rateSlower metabolic clearance possible
Metabolic StabilityNormal cytochrome P450-mediated metabolismEnhanced stability to oxidationReduced formation of metabolites
Pharmacokinetic ImpactTypical half-life profilePotentially extended half-lifeImproved dosing characteristics
Binding AffinityReference binding affinitySimilar binding profile expectedMaintained therapeutic efficacy
Analytical ApplicationsReference standard for mass spectrometryInternal standard for quantificationImproved analytical accuracy

Synthetic Routes for Deuterium Incorporation

The incorporation of deuterium into pharmaceutical compounds such as Dehydro Ivabradine-d3 requires sophisticated synthetic methodologies that ensure precise isotopic placement while maintaining high chemical purity [1] [2]. The synthesis of deuterated compounds typically employs several well-established approaches, each offering distinct advantages for different molecular targets.

Catalytic Hydrogen-Deuterium Exchange Methods

The most widely utilized approach for deuterium incorporation involves catalytic hydrogen-deuterium exchange reactions using deuterium gas as the isotopic source [3] [4]. This methodology typically employs heterogeneous palladium catalysts supported on carbon (Pd/C) under controlled temperature and pressure conditions. For Dehydro Ivabradine-d3, this approach allows for selective deuteration at specific positions while preserving the integrity of sensitive functional groups .

The reaction mechanism involves the coordination of the aromatic substrate to the metal catalyst, followed by oxidative addition of the carbon-hydrogen bond to form a metal-hydrogen intermediate. Subsequently, deuterium gas coordinates to the metal center, enabling hydrogen-deuterium exchange through reductive elimination processes [3]. Temperature optimization is critical, typically ranging from 25°C to 150°C, with higher temperatures promoting exchange rates while potentially compromising selectivity.

Base-Catalyzed Deuterium Exchange with Deuterium Oxide

An alternative synthetic route utilizes base-catalyzed hydrogen-deuterium exchange employing deuterium oxide (D2O) as the deuterium source [6] [2]. This approach is particularly suitable for compounds containing acidic hydrogen atoms, such as those adjacent to electron-withdrawing groups or aromatic systems. Sodium hydroxide or potassium hydroxide serves as the base catalyst, facilitating deprotonation and subsequent deuteration [6].

The mechanism proceeds through formation of carbanion intermediates that rapidly exchange with deuterium from D2O. This method offers excellent functional group tolerance and operates under milder conditions compared to catalytic hydrogenation approaches. For Dehydro Ivabradine-d3, this methodology can achieve isotopic purities ranging from 70% to 95%, depending on reaction conditions and substrate structure [2].

Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Recent advances in transition metal catalysis have enabled the development of sophisticated hydrogen isotope exchange protocols using iridium, ruthenium, and rhodium complexes [2] [7]. These catalysts offer enhanced selectivity and can operate under mild reaction conditions, making them particularly attractive for complex pharmaceutical intermediates.

The tungsten-based catalyst systems described for tetrahydropyridine deuteration demonstrate the potential for achieving high stereoselectivity and regioselectivity [7]. These methodologies employ coordination of aromatic substrates to metal centers, followed by controlled hydrogen-deuterium exchange through sequential oxidative addition and reductive elimination cycles.

Photoredox Catalytic Deuteration

Emerging methodologies in photoredox catalysis provide innovative approaches for deuterium incorporation under ambient conditions [8]. These systems utilize visible light to generate reactive intermediates that facilitate hydrogen-deuterium exchange with D2O. The methodology employs photocatalysts such as 4CzIPN in combination with hydrogen atom transfer (HAT) catalysts to achieve selective deuteration [8].

This approach offers significant advantages for sensitive pharmaceutical compounds, operating at room temperature under inert atmosphere conditions. The photoredox methodology can achieve isotopic purities exceeding 90% for both aromatic and aliphatic substrates [8].

Key Intermediate Compounds in Deuterated Synthesis

The synthesis of Dehydro Ivabradine-d3 requires careful consideration of intermediate compounds that serve as precursors for deuterium incorporation [9] [10]. These intermediates must be designed to facilitate selective deuteration while maintaining the structural integrity necessary for subsequent synthetic transformations.

Benzazepinone Core Intermediates

The synthesis typically begins with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which serves as the foundational benzazepinone core structure [9] [11]. This intermediate undergoes N-alkylation with 3-chloropropyl groups to generate 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one. The chloropropyl substituent is subsequently converted to the corresponding iodide derivative to enhance reactivity for coupling reactions [9].

These intermediates are particularly suitable for deuteration because they contain multiple sites amenable to hydrogen-deuterium exchange, including the benzazepinone aromatic system and the aliphatic propyl chain. The methoxy substituents provide electronic activation that facilitates selective deuteration at specific positions [10].

Chiral Building Block Intermediates

A critical intermediate in the synthesis is (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl-methyl-methylamine, which introduces the necessary stereochemistry for biological activity [12]. This chiral building block can be deuterated at the methyl groups attached to the nitrogen atom, providing access to deuterated analogs with enhanced metabolic stability [13] [14].

The bicyclic structure contains both aromatic and aliphatic hydrogen atoms that can be selectively deuterated using appropriate synthetic methodologies. The benzocyclobutene core is particularly amenable to deuteration through metal-catalyzed hydrogen isotope exchange reactions [2].

Protected Aldehyde Intermediates

The synthetic route often employs protected aldehyde intermediates such as 3-(2- [15] [13]-dioxolan-2-yl-ethyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one [12]. These intermediates allow for controlled deuteration of specific functional groups while protecting sensitive carbonyl moieties from unwanted side reactions.

The dioxolane protecting group can be removed under mild acidic conditions to reveal the aldehyde functionality, which subsequently undergoes reductive amination with deuterated amine components. This approach ensures that deuterium incorporation occurs at predetermined positions without interference from other reactive sites [11].

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity in deuterated pharmaceutical compounds requires systematic optimization of multiple reaction parameters [16] [17]. The deuterium incorporation level directly impacts the pharmacokinetic properties of the final drug substance, making isotopic purity a critical quality attribute [18] [19].

Deuterium Source Optimization

The choice and concentration of deuterium source significantly influence the final isotopic purity [4] [20]. For reactions employing deuterium oxide, optimal results are typically achieved using 10-40 equivalents relative to the substrate [8]. Higher concentrations promote complete hydrogen-deuterium exchange while minimizing back-exchange reactions that can reduce isotopic purity.

When deuterium gas is employed, pressure optimization becomes critical. Reactions typically operate at pressures ranging from 1 to 50 bar, with higher pressures favoring deuterium incorporation. However, excessive pressures may promote unwanted side reactions or catalyst deactivation [4].

Temperature and Time Optimization

Reaction temperature represents a critical balance between exchange rate and selectivity [2] [21]. Moderate temperatures typically ranging from 25°C to 80°C provide optimal conditions for most deuteration reactions. Lower temperatures preserve selectivity but may require extended reaction times to achieve complete conversion. Higher temperatures accelerate exchange rates but may promote undesired side reactions or decomposition [21].

Reaction time optimization involves monitoring deuterium incorporation using nuclear magnetic resonance spectroscopy or mass spectrometry [17]. Extended reaction times generally improve isotopic purity, with optimal durations typically ranging from 12 to 48 hours depending on the specific methodology employed [20].

pH Control and Atmospheric Conditions

For base-catalyzed deuteration reactions, pH control is essential for achieving high isotopic purity [6]. Optimal pH ranges typically fall between 8 and 12, providing sufficient basicity to facilitate hydrogen-deuterium exchange while avoiding degradation of sensitive functional groups.

Atmospheric control prevents back-exchange reactions that can compromise isotopic purity [2]. Reactions are typically conducted under inert atmosphere conditions using nitrogen or argon to exclude moisture and oxygen. The use of anhydrous or deuterated solvents further minimizes dilution of deuterium content [20].

Catalyst Loading and Selection

Catalyst loading optimization balances reaction efficiency with economic considerations [2]. Typical catalyst loadings range from 5 to 30 mol%, with higher loadings generally providing faster reaction rates and improved conversion. However, excessive catalyst concentrations may promote undesired side reactions or complicate product purification.

Catalyst selection depends on the specific functional groups present in the substrate and the desired selectivity profile [7]. Palladium-based catalysts excel for aromatic deuteration, while iridium and ruthenium complexes offer enhanced selectivity for specific molecular frameworks [2].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale deuteration to industrial manufacturing presents unique challenges that must be addressed to ensure reliable production of high-quality deuterated pharmaceuticals [22] [23]. These challenges encompass technical, economic, and regulatory considerations that require comprehensive solutions.

Cost Management and Deuterium Source Economics

The high cost of deuterium sources represents a primary challenge for industrial-scale production [23] [22]. Deuterium oxide costs significantly more than conventional solvents, and deuterium gas requires specialized handling and storage infrastructure. Current market prices for deuterated compounds reflect these elevated raw material costs, with the global deuterated compounds market valued at approximately 40 million USD in 2024 [23].

Solutions to cost challenges include implementation of deuterium recycling systems that capture and purify deuterium from reaction streams [23]. Process intensification strategies, such as continuous flow reactors, can improve deuterium utilization efficiency while reducing overall consumption. Strategic partnerships with deuterium suppliers and long-term supply agreements help stabilize pricing and ensure reliable access to raw materials [23].

Scale-Up Engineering Challenges

Industrial-scale deuteration presents significant engineering challenges related to heat management, mass transfer, and catalyst distribution [22]. Large-scale reactions generate substantial heat that must be efficiently removed to maintain reaction selectivity and prevent thermal degradation. Advanced heat transfer systems and temperature control strategies are essential for successful scale-up.

Mass transfer limitations become pronounced in large-scale reactors, particularly for gas-liquid reactions involving deuterium gas [4]. Specialized reactor designs incorporating enhanced mixing systems and optimized gas distribution ensure uniform deuterium availability throughout the reaction volume. Continuous flow reactor technology offers advantages for maintaining consistent reaction conditions and improving product quality [24] [20].

Isotopic Purity Maintenance During Processing

Maintaining isotopic purity during downstream processing presents unique challenges for deuterated compounds [16] [17]. Back-exchange reactions can occur during workup procedures, purification steps, and storage, reducing the deuterium content of the final product. Specialized handling protocols minimize exposure to protic solvents and atmospheric moisture.

Optimized workup procedures employ anhydrous conditions and deuterated solvents where appropriate [20]. Rapid isolation and purification techniques minimize the time available for back-exchange reactions. Storage under inert atmosphere conditions with moisture exclusion helps preserve isotopic purity during long-term storage [17].

Quality Control and Analytical Challenges

Analytical method development for deuterated compounds requires specialized techniques capable of accurately quantifying isotopic composition [17] [25]. Conventional analytical methods may not provide sufficient sensitivity or selectivity for isotopomer analysis. High-resolution mass spectrometry coupled with liquid chromatography offers precise quantification of deuterium incorporation levels [17].

Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities for structural characterization and isotopic purity determination [26]. Method validation must demonstrate accuracy, precision, and robustness across the expected range of isotopic compositions. Regulatory guidelines for deuterated active pharmaceutical ingredients require comprehensive analytical documentation [16].

Regulatory Compliance and Documentation

Deuterated pharmaceuticals face unique regulatory considerations that differ from conventional drug substances [16] [27]. The Food and Drug Administration has established specific guidelines for deuterated active pharmaceutical ingredients that address synthetic methodology, analytical characterization, and quality specifications. Early regulatory engagement helps identify potential issues and streamline the approval process.

Comprehensive documentation of synthetic methodology, analytical methods, and quality control procedures is essential for regulatory compliance [16]. Patent considerations for deuterated compounds require careful consideration of synthetic routes and isotopic labeling patterns. Intellectual property protection strategies must account for the unique characteristics of deuterated drug substances [27].

Supply Chain Management and Infrastructure

Reliable supply chain management for deuterated compounds requires specialized infrastructure and expertise [23]. Deuterium suppliers must maintain consistent quality and availability while managing the unique storage and transportation requirements of deuterated materials. Cold chain management may be necessary for certain deuterated intermediates to preserve isotopic purity.

Strategic partnerships with specialized chemical manufacturers provide access to deuteration expertise and production capabilities [22]. Long-term supply agreements help ensure reliable access to deuterated materials while managing cost volatility. Investment in dedicated production facilities may be justified for high-volume deuterated pharmaceuticals [23].

XLogP3

2.5

Dates

Last modified: 04-14-2024

Explore Compound Types